N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor such as thiosemicarbazide with a sulfonyl chloride under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a coupling reaction, often using a halogenated naphthalene derivative and a suitable base.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzenesulfonyl-methyl-amino)-3-nitro-naphthalen-1-yl)-acetamide
- N-(5-(benzylsulfamoyl)naphthalen-1-yl)acetamide
Uniqueness
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure or have different substituents.
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-23(20,21)15-18-17-14(22-15)16-13(19)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,17,19) |
InChI Key |
NIUOOYUSMUQZEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.